(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C23H27N3O5S2 and its molecular weight is 489.61. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with enzymes such as3-oxoacyl-[acyl-carrier-protein] synthase 3 . This enzyme plays a crucial role in the biosynthesis of fatty acids.
Mode of Action
This interaction could lead to changes in the biochemical processes that the enzyme is involved in .
Biochemical Pathways
Given its potential interaction with enzymes involved in fatty acid biosynthesis, it could affect the production and metabolism of fatty acids within the cell .
Biological Activity
(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with notable potential in medicinal chemistry. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antibacterial properties. The unique structural features of this compound suggest that it may interact with various biological targets, leading to significant therapeutic effects.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₈N₂O₃S
- Molecular Weight : 358.47 g/mol
- CAS Number : 1321661-38-4
The compound features a benzo[d]thiazole moiety, which is often associated with various biological activities. The presence of the N,N-diethylsulfamoyl group enhances its potential interactions with biological systems.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and analgesic activities. A study evaluating various thiazole derivatives found that certain compounds demonstrated substantial inhibition of inflammation and pain in experimental models. For instance, compounds derived from benzothiazoles were shown to provide up to 27.2% protection against carrageenan-induced edema in rats .
Antibacterial Activity
Benzothiazole derivatives are also recognized for their antibacterial properties. In comparative studies, several synthesized compounds exhibited notable antibacterial effects against common pathogens such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. The compound 5d from a related series demonstrated maximum antibacterial activity with inhibition zones measuring up to 28 mm against these strains .
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may exert its effects through the inhibition of cyclooxygenase (COX) enzymes involved in the inflammatory pathway. This aligns with findings from related compounds that showed efficacy as COX inhibitors .
Case Studies and Experimental Findings
- Study on Anti-inflammatory Activity :
- Antibacterial Screening :
Summary of Biological Activities
Properties
IUPAC Name |
methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-6-25(7-2)33(29,30)18-10-8-17(9-11-18)22(28)24-23-26(14-20(27)31-5)19-13-15(3)12-16(4)21(19)32-23/h8-13H,6-7,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIQVLANJXCWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=CC(=C3S2)C)C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.